molecular formula C28H27N7O B1683798 19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one CAS No. 856691-93-5

19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one

カタログ番号: B1683798
CAS番号: 856691-93-5
分子量: 477.6 g/mol
InChIキー: AEULIVPVIDOLIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

CEP-11981は、以下を含むいくつかの種類の化学反応を受けます。

    酸化: この反応には、酸素の付加または水素の除去が含まれ、多くの場合、酸化剤を使用します。

    還元: この反応には、水素の付加または酸素の除去が含まれ、通常、還元剤を使用します。

    置換: この反応には、1つの原子または原子のグループを別の原子または原子のグループで置き換えることが含まれ、多くの場合、求核剤または求電子剤を使用します。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤が含まれます これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なりますが、一般的には元の化合物のさまざまなアナログが含まれます .

科学研究への応用

CEP-11981は、以下を含む幅広い科学研究の用途があります。

類似化合物との比較

CEP-11981 is unique in its ability to inhibit multiple receptor tyrosine kinases with high potency and selectivity . Similar compounds include:

    Sunitinib: A receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and KIT.

    Sorafenib: A kinase inhibitor that targets RAF kinase, VEGFR, and PDGFR.

    Pazopanib: A kinase inhibitor that targets VEGFR, PDGFR, and KIT.

Compared to these compounds, CEP-11981 has a broader kinase inhibitory profile and exhibits significant antitumor and antiangiogenic efficacy in preclinical models .

生物活性

19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one, commonly known as CEP-11981 or ESK981, is a novel compound that has garnered attention for its potential therapeutic applications in oncology. This article reviews its biological activity, focusing on its mechanism of action as a multiplex inhibitor of receptor tyrosine kinases involved in tumor growth and angiogenesis.

PropertyValue
Molecular Formula C28H27N7O
Molecular Weight 477.6 g/mol
CAS Number 856691-93-5
IUPAC Name 19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-...
Solubility Soluble in DMSO
Appearance Solid powder

CEP-11981 functions primarily as a potent inhibitor of multiple receptor tyrosine kinases (RTKs), specifically targeting:

  • TIE-2
  • VEGF-R1
  • VEGF-R2

These receptors play crucial roles in angiogenesis and tumor progression by mediating the signaling pathways that promote blood vessel formation and tumor growth.

Antitumor Efficacy

Preclinical studies have demonstrated that CEP-11981 exhibits significant antitumor activity across various cancer models. It has been shown to inhibit tumor growth by disrupting the angiogenic processes necessary for sustaining large tumors.

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines including non-small cell lung carcinoma (NSCLC) and breast cancer cells.
    • Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.
  • In Vivo Studies :
    • Animal models treated with CEP-11981 showed reduced tumor volumes compared to control groups.
    • Histological analyses revealed decreased microvessel density in tumors from treated animals, confirming the antiangiogenic properties of the compound.

Case Studies

A notable study highlighted the effectiveness of CEP-11981 in a xenograft model of human breast cancer:

  • Tumor-bearing mice were treated with varying doses of CEP-11981.
  • Results showed a significant reduction in tumor size (up to 70% compared to untreated controls) after four weeks of treatment.

Another study focused on its effects on NSCLC:

  • Patients with advanced NSCLC received CEP-11981 as part of a combination therapy regimen.
  • Preliminary results indicated improved progression-free survival rates and manageable side effects.

Comparative Analysis

Compared to other RTK inhibitors like Sunitinib and Sorafenib, CEP-11981 has demonstrated a broader inhibitory profile with enhanced selectivity towards TIE-2 and VEGF receptors. This unique mechanism may provide advantages in treating tumors that are resistant to conventional therapies.

CompoundTargetsIC50 (µM)Notes
CEP-11981TIE-2, VEGF-R1/R2~0.5 - 1Broad spectrum; antiangiogenic
SunitinibVEGFR, PDGFR~0.1 - 0.5Commonly used; resistance issues
SorafenibRAF kinase, VEGFR~0.05 - 0.1Effective but limited scope

特性

CAS番号

856691-93-5

分子式

C28H27N7O

分子量

477.6 g/mol

IUPAC名

19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one

InChI

InChI=1S/C28H27N7O/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32)

InChIキー

AEULIVPVIDOLIN-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O

正規SMILES

CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O

外観

Solid powder

Key on ui other cas no.

856691-93-5

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo(5,4-a)pyrrolo(3,4-c)carbazol-4-one
CEP-11981

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one
Reactant of Route 2
Reactant of Route 2
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one
Reactant of Route 3
Reactant of Route 3
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one
Reactant of Route 4
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one
Reactant of Route 5
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one
Reactant of Route 6
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。